molecular formula C18H17FN2O2S2 B2947539 (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide CAS No. 897616-34-1

(2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2947539
CAS No.: 897616-34-1
M. Wt: 376.46
InChI Key: ZEKWGAZPYKSFQJ-PTYIPUSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule featuring a benzothiazole core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-bromoethyl ethyl ether.

    Formation of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final Assembly: The final step involves the condensation of the benzothiazole derivative with a thiophene aldehyde under basic conditions to form the enamine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the enamine linkage can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst in ethanol.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its electron-rich benzothiazole and thiophene rings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Cancer Research: The compound has shown promise in inhibiting the growth of cancer cells in vitro.

    Neuroprotection: Preliminary studies suggest it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Industry

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.

    Signal Transduction Pathways: It modulates pathways such as the PI3K-AKT and MAPK pathways, which are crucial in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-bromo-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

  • Fluoro Group : The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Biological Activity : The fluoro derivative exhibits higher potency in enzyme inhibition and antimicrobial activity.

(2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-2-23-10-9-21-15-7-5-13(19)12-16(15)25-18(21)20-17(22)8-6-14-4-3-11-24-14/h3-8,11-12H,2,9-10H2,1H3/b8-6+,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWGAZPYKSFQJ-CNJWNYHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.